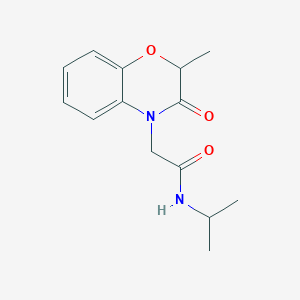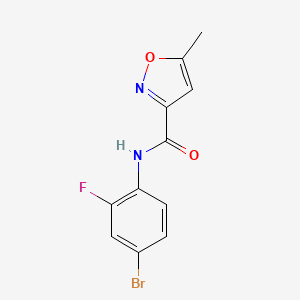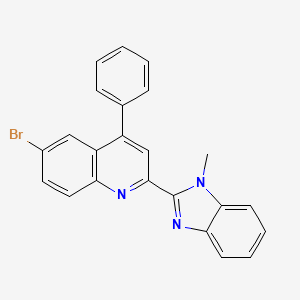
4H-1,4-Benzoxazine-4-acetamide, 2,3-dihydro-2-methyl-N-(1-methylethyl)-3-oxo-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)-N-(propan-2-yl)acetamide is a synthetic organic compound that belongs to the class of benzoxazines. Benzoxazines are known for their diverse biological activities and are often studied for their potential applications in medicinal chemistry. This particular compound features a benzoxazine core with a methyl group at the 2-position, a keto group at the 3-position, and an acetamide group substituted with an isopropyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)-N-(propan-2-yl)acetamide typically involves the following steps:
Formation of the Benzoxazine Core: The initial step involves the cyclization of an appropriate precursor, such as an ortho-aminophenol, with a suitable aldehyde or ketone under acidic or basic conditions to form the benzoxazine ring.
Introduction of the Methyl Group: The methyl group can be introduced via alkylation reactions using methylating agents like methyl iodide or dimethyl sulfate.
Formation of the Keto Group: The keto group at the 3-position can be introduced through oxidation reactions using oxidizing agents such as potassium permanganate or chromium trioxide.
Acetamide Formation: The acetamide group is introduced by reacting the benzoxazine intermediate with acetic anhydride or acetyl chloride in the presence of a base like pyridine.
Isopropyl Substitution: The final step involves the substitution of the acetamide group with an isopropyl group, which can be achieved through nucleophilic substitution reactions using isopropylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques such as crystallization and chromatography to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group or the benzoxazine ring, using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can target the keto group, converting it to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The acetamide group can participate in nucleophilic substitution reactions, where the isopropyl group can be replaced with other alkyl or aryl groups using appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Isopropylamine, other nucleophiles.
Major Products
Oxidation: Formation of hydroxylated or carboxylated derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of various alkyl or aryl-substituted acetamide derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)-N-(propan-2-yl)acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in key biological processes.
Pathways Involved: It may modulate signaling pathways related to inflammation, cell proliferation, or apoptosis, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(2-Methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)-N-methylacetamide: Similar structure but with a methyl group instead of an isopropyl group.
2-(2-Methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)-N-ethylacetamide: Similar structure but with an ethyl group instead of an isopropyl group.
2-(2-Methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)-N-phenylacetamide: Similar structure but with a phenyl group instead of an isopropyl group.
Uniqueness
The uniqueness of 2-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)-N-(propan-2-yl)acetamide lies in its specific substitution pattern, which may confer distinct biological activities and chemical properties compared to its analogs. The presence of the isopropyl group can influence its solubility, reactivity, and interaction with biological targets, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C14H18N2O3 |
|---|---|
Molecular Weight |
262.30 g/mol |
IUPAC Name |
2-(2-methyl-3-oxo-1,4-benzoxazin-4-yl)-N-propan-2-ylacetamide |
InChI |
InChI=1S/C14H18N2O3/c1-9(2)15-13(17)8-16-11-6-4-5-7-12(11)19-10(3)14(16)18/h4-7,9-10H,8H2,1-3H3,(H,15,17) |
InChI Key |
URKCUAWXNDEWGJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(=O)N(C2=CC=CC=C2O1)CC(=O)NC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-{[4-(benzyloxy)phenyl]carbonyl}-1-[2-(diethylamino)ethyl]-3-hydroxy-5-(thiophen-2-yl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11119245.png)
![N-cyclopropyl-2-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide](/img/structure/B11119251.png)
![3-phenyl-4-[4-(2-propynyloxy)phenyl]-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B11119256.png)
![1-(3-Methoxyphenyl)-6,7-dimethyl-2-[3-(propan-2-yloxy)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11119261.png)
![N-[1-(4-ethoxyphenyl)propyl]-2,1,3-benzoxadiazole-4-sulfonamide](/img/structure/B11119284.png)
![N-{2-[(2E)-2-(3,5-Dibromo-2-hydroxybenzylidene)hydrazino]-2-oxoethyl}-3,4,5-trimethoxybenzamide](/img/structure/B11119286.png)
![6-hexyl-7-hydroxy-3-[2-(phenylamino)-1,3-thiazol-4-yl]-2H-chromen-2-one](/img/structure/B11119302.png)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-6-imino-2-oxo-7-(propan-2-yl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11119304.png)
![Ethyl 4-(4-fluorophenyl)-2-[(pyridin-3-ylcarbonyl)amino]thiophene-3-carboxylate](/img/structure/B11119306.png)
![N-(2-methoxybenzyl)-3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B11119312.png)
![N-[2-(4-chlorophenyl)-2-(morpholin-4-yl)ethyl]benzamide](/img/structure/B11119322.png)

![N-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pivalamide](/img/structure/B11119333.png)
